molecular formula C13H14F3NOS B2599824 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2324578-08-5

1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2599824
CAS No.: 2324578-08-5
M. Wt: 289.32
InChI Key: OZZOQEVFCFVMKN-UHFFFAOYSA-N
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Description

1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholine moiety via an ethanone linkage

Preparation Methods

The synthesis of 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and thiomorpholine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholine moiety may contribute to the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one: This compound features a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.

    1-(Piperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one: The piperidine ring in this compound may confer different reactivity and binding characteristics compared to the thiomorpholine ring.

    1-(Thiomorpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-one: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

1-thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NOS/c14-13(15,16)11-3-1-2-10(8-11)9-12(18)17-4-6-19-7-5-17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZOQEVFCFVMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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